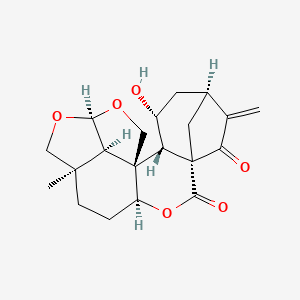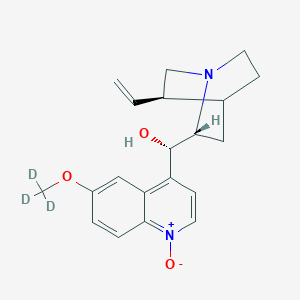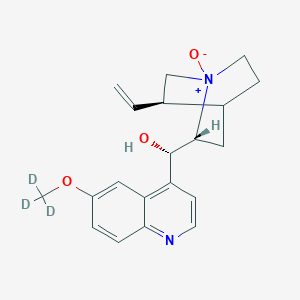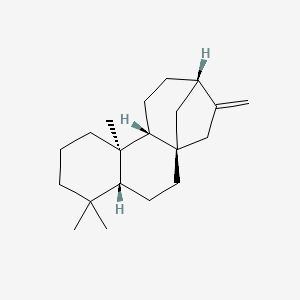
Sculponeatina A
Descripción general
Descripción
Sculponeatin A is a diterpenoid compound isolated from the plant Rabdosia sculponeata. It is known for its unique acetal structure and has been the subject of various studies due to its potential biological activities .
Aplicaciones Científicas De Investigación
Sculponeatin A has shown promising applications in various fields:
Mecanismo De Acción
Target of Action
Sculponeatin A, a diterpenoid compound extracted from Isodon sculponeatus , has been reported to interact with the E26 transformation specificity-1 (ETS1), a transcription factor that is overexpressed in breast cancer and promotes tumor progression . The primary target of Sculponeatin A is ETS1 .
Mode of Action
Sculponeatin A interacts with its target, ETS1, by directly binding to the ETS domain of the ETS1 protein . This interaction leads to a decrease in the expression of ETS1 , which is responsible for xCT-dependent ferroptosis in breast cancer .
Biochemical Pathways
The interaction of Sculponeatin A with ETS1 inhibits the transcriptional expression of xCT . This inhibition affects the xCT-dependent ferroptosis pathway in breast cancer cells .
Result of Action
The result of Sculponeatin A’s action is the induction of SLC7A11/xCT-dependent ferroptosis in breast cancer cells . This is achieved through the degradation of ETS1, which is promoted by Sculponeatin A triggering ubiquitin ligase synoviolin 1 (SYVN1)-mediated ubiquitination .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sculponeatin A involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions. These reactions are crucial for forming the bicyclo[3.2.1]octane ring system, which is a characteristic feature of this compound .
Industrial Production Methods: The extraction process involves isolating the compound from the plant material, followed by purification to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Sculponeatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include various derivatives of Sculponeatin A, which are studied for their enhanced biological activities .
Comparación Con Compuestos Similares
Sculponeatin A is part of a family of diterpenoids isolated from the Isodon genus. Similar compounds include:
Sculponeatin N: Another diterpenoid with a similar bicyclo[3.2.1]octane ring system, known for its cytotoxic activity against cancer cell lines.
Sculponeatin O: A derivative with an A-ring contracted oleanane triterpenoid structure.
Sculponeatic Acid: A unique compound with an A-ring contracted structure, isolated from the same plant.
Propiedades
IUPAC Name |
(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITOUEAQSWAQLD-ZIFJAMSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sculponeatin A and where is it found?
A: Sculponeatin A is an ent-6,7-seco-kaurane diterpenoid first isolated from the leaves of the plant Isodon sculponeatus [, ]. Isodon species are known to be rich sources of ent-kaurane diterpenoids, which have shown diverse biological activities [].
Q2: What is the molecular formula and weight of Sculponeatin A?
A: The molecular formula of Sculponeatin A is C22H28O7, and its molecular weight is 404 g/mol [].
Q3: What are the key structural features of Sculponeatin A?
A: Sculponeatin A features a unique acetal structure within its ent-6,7-seco-kaurane diterpenoid framework [, ]. It also possesses a bicyclo[3.2.1]octane ring system, a common motif in this class of diterpenoids [, ].
Q4: Has the structure of Sculponeatin A been confirmed by any methods beyond spectroscopy?
A: Yes, the structure of Sculponeatin A, including its absolute configuration, has been confirmed by X-ray crystallography [].
Q5: What is known about the biological activity of Sculponeatin A?
A: Sculponeatin A has demonstrated cytotoxic activity against several human cancer cell lines, including K562 (leukemia) and T24 (bladder cancer) [, ]. It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in breast cancer cells by promoting the interaction between ETS1 and SYVN1 proteins, which ultimately affects the SLC7A11/xCT system [].
Q6: Are there other Isodon diterpenoids with similar structures and activities to Sculponeatin A?
A: Yes, several other ent-kaurane diterpenoids have been isolated from Isodon species, some with structural similarities to Sculponeatin A. For example, Sculponeatins C and D were isolated alongside Sculponeatin A and also possess the distinctive acetal group []. These compounds have shown varying degrees of cytotoxicity against human tumor cell lines [, ].
Q7: Have any studies investigated the structure-activity relationship (SAR) of Sculponeatin A?
A: While dedicated SAR studies focusing solely on Sculponeatin A are limited, research on structurally similar ent-kaurane diterpenoids suggests that specific functional groups and their spatial arrangement influence their cytotoxic activity [, , ]. Further investigations are needed to establish a definitive SAR profile for Sculponeatin A.
Q8: Have any total syntheses of Sculponeatin A been reported?
A: Yes, the total synthesis of racemic (±)-Sculponeatin A has been achieved. Key steps in the synthesis include a regio- and stereoselective aldol reaction, an intramolecular Diels-Alder reaction, and a radical cyclization [, , ].
Q9: Are there any analytical methods available for the detection and quantification of Sculponeatin A?
A: Various spectroscopic techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), have been employed to characterize and identify Sculponeatin A [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)
